molecular formula C14H15NO5S2 B14205992 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate CAS No. 823786-74-9

2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate

Cat. No.: B14205992
CAS No.: 823786-74-9
M. Wt: 341.4 g/mol
InChI Key: JGOYYBAMUDTCAF-UHFFFAOYSA-N
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Description

2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate is a complex organic compound that features a thiophene ring, a phenoxycarbonyl group, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate typically involves multiple steps. One common method includes the reaction of thiophene-2-ethylamine with phenyl chloroformate to form the phenoxycarbonyl derivative. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Nucleophilic substitution: Substituted thiophene derivatives.

    Oxidation: Oxidized thiophene products.

    Reduction: Reduced thiophene products.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: A simpler analog that lacks the phenoxycarbonyl and methanesulfonate groups.

    Phenyl methanesulfonate: Contains the methanesulfonate ester but lacks the thiophene and phenoxycarbonyl groups.

    2-Thiophenemethylamine: Similar to thiophene-2-ethylamine but with a different substitution pattern.

Uniqueness

2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.

Properties

CAS No.

823786-74-9

Molecular Formula

C14H15NO5S2

Molecular Weight

341.4 g/mol

IUPAC Name

[2-(phenoxycarbonylamino)-2-thiophen-2-ylethyl] methanesulfonate

InChI

InChI=1S/C14H15NO5S2/c1-22(17,18)19-10-12(13-8-5-9-21-13)15-14(16)20-11-6-3-2-4-7-11/h2-9,12H,10H2,1H3,(H,15,16)

InChI Key

JGOYYBAMUDTCAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(C1=CC=CS1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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